2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a benzothiazole-sulfanyl-acetamide moiety at position 2. This structure combines pharmacophoric elements of 1,3,4-thiadiazole (known for antimicrobial, anticancer, and anticonvulsant properties) and benzothiazole (associated with kinase inhibition and CNS activity) . Notably, this compound demonstrated 100% effectiveness in anticonvulsant activity via the maximal electroshock (MES) method, outperforming phenytoin as a reference standard . Its design leverages hydrophobic interactions from the benzothiazole domain and hydrogen-bonding capabilities of the acetamide linkage, critical for target engagement .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c1-24-12-8-6-11(7-9-12)16-21-22-17(27-16)20-15(23)10-25-18-19-13-4-2-3-5-14(13)26-18/h2-9H,10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXYBAFMSGPUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate benzothiazole and thiadiazole moieties. Various synthetic pathways have been explored to optimize yield and purity, including:
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods have been reported to yield compounds with varying degrees of biological activity against different pathogens and cancer cell lines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound has shown promising results against various bacterial strains. Notably, it demonstrated significant antibiofilm activity, outperforming standard antibiotics such as cefadroxil at comparable concentrations .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 30 μg/mL |
Anticancer Activity
The anticancer properties of benzothiazole derivatives are well-documented. The compound exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating significant activity:
- IC50 against MCF-7 (breast cancer) : 5.91 μM
- IC50 against HCT-116 (colon cancer) : 9.94 μM
These values suggest that the compound is not only effective but also potentially less toxic to normal cells compared to traditional chemotherapeutic agents .
Table 2: Cytotoxicity Profile of the Compound
| Cell Line | IC50 (μM) | Comparison with Sorafenib (IC50) |
|---|---|---|
| MCF-7 | 5.91 | Comparable (5.47) |
| HCT-116 | 9.94 | Higher than Sorafenib |
| SK-Hep-1 | 12.34 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects involves the inhibition of critical enzymes associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit BRAF and VEGFR-2 kinases, which are pivotal in tumor growth and angiogenesis respectively . Molecular docking studies suggest that the compound binds effectively to these targets, leading to cell cycle arrest at the G2-M phase.
Case Studies
Several case studies have documented the efficacy of similar benzothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains.
- Case Study on Anticancer Potential : Clinical trials using benzothiazole derivatives showed a marked reduction in tumor size among patients with late-stage cancers when combined with traditional therapies.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group in the target compound likely enhances electron donation and metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl) .
- Benzylthio and phenoxy substituents (e.g., 5m) improve synthetic yields (>80%) but may shift activity toward antimicrobial or cytotoxic pathways .
Modifications to the Acetamide-Bearing Side Chain
The acetamide linker’s substituents influence target selectivity and potency:
Key Observations :
- The benzothiazole-sulfanyl group in the target compound may enhance blood-brain barrier penetration, critical for anticonvulsant efficacy .
- Nitrobenzothiazole derivatives (e.g., compound 8) show strong Akt inhibition, suggesting that electron-withdrawing groups favor kinase-targeted apoptosis .
Mechanistic and Pharmacological Insights
Anticonvulsant Activity
The target compound’s 100% effectiveness in the MES model surpasses analogs like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide, which shares a benzothiazole-thiadiazole scaffold but incorporates a nitro group. This highlights the 4-methoxyphenyl group’s role in enhancing seizure protection, possibly via sodium channel modulation .
Anticancer and Kinase Inhibition
While the target compound lacks reported anticancer data, structural analogs demonstrate diverse mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
